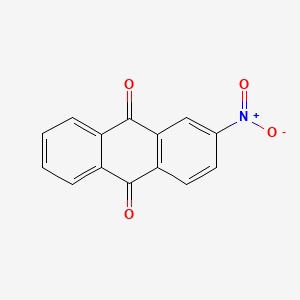
2-Nitroanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitroanthraquinone is a useful research compound. Its molecular formula is C14H7NO4 and its molecular weight is 253.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Introduction to 2-Nitroanthraquinone
This compound (CAS No. 605-27-6) is a significant compound within the anthraquinone family, characterized by its nitro group attached to the second position of the anthraquinone structure. This compound has garnered attention for its diverse applications in various fields, including dye production, pharmaceuticals, and as a precursor for further chemical synthesis. This article explores the scientific research applications of this compound, detailing its properties, synthesis methods, and case studies highlighting its industrial relevance.
Dye Production
One of the primary applications of this compound is in the textile industry as a dye precursor. Its derivatives are used to produce various dyes, particularly in the manufacture of vat dyes, which are known for their excellent lightfastness and washfastness properties.
Case Study: Dye Synthesis
A study highlighted the synthesis of vat dyes from this compound derivatives, demonstrating their effectiveness in providing vibrant colors on cotton fabrics. The process involved chemical modifications that enhance dye uptake and fixation on fabric substrates.
Pharmaceutical Intermediate
This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. It is utilized in the production of anthraquinone-based drugs that exhibit anticancer properties.
Case Study: Anticancer Research
Research has shown that derivatives of this compound possess cytotoxic effects against various cancer cell lines. The mechanism involves intercalation into DNA, disrupting replication processes.
Chemical Synthesis
The compound is also a valuable building block in organic synthesis, particularly in creating more complex molecules through nitration and reduction reactions.
Synthesis Pathways
- Nitration: this compound can be further nitrated to produce higher nitro-substituted derivatives.
- Reduction: It can be reduced to form aminoanthraquinones, which are crucial in synthesizing a variety of dyes and pharmaceutical agents.
Environmental Applications
Recent studies have explored the potential use of this compound in environmental remediation processes, particularly in wastewater treatment where it can act as a dye-removing agent due to its adsorption properties.
Comparative Data Table
Propriétés
Numéro CAS |
605-27-6 |
|---|---|
Formule moléculaire |
C14H7NO4 |
Poids moléculaire |
253.21 g/mol |
Nom IUPAC |
2-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7NO4/c16-13-9-3-1-2-4-10(9)14(17)12-7-8(15(18)19)5-6-11(12)13/h1-7H |
Clé InChI |
QCVMOSGPTRRUQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















